3-(3,5-Dimethylphenyl)-4'-methylpropiophenone
Overview
Description
3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 3,5-dimethylphenyl group and a 4’-methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins .
Mode of Action
It may act as an antagonist at its target receptor, similar to related compounds . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, preventing the activation of the KOR by dynorphins .
Biochemical Pathways
The kor is known to be involved in the regulation of mood, reward, stress, and pain . Therefore, antagonism of this receptor could potentially impact these processes.
Pharmacokinetics
Related compounds have been found to have a bioavailability of 25% and an elimination half-life of 30–40 hours .
Result of Action
Antagonism of the kor by related compounds has been associated with potential therapeutic effects in conditions such as major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethylbenzoic acid.
Reduction: Formation of 3-(3,5-dimethylphenyl)-4’-methylpropiophenol.
Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4’-methylpropiophenone bromide.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but differs in its functional group, leading to different reactivity and applications.
3,5-Dimethylphenol: Another compound with the 3,5-dimethylphenyl group, used in different contexts such as the synthesis of antioxidants and resins.
Uniqueness: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both a propiophenone core and a 3,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJIDIFZQFXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644878 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-11-5 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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